Bienvenue dans la boutique en ligne BenchChem!

1-(4-Iodophenyl)-6-nitro-1H-indazole-3-carboxylic acid

Anticancer Cytotoxicity Indazole

1-(4-Iodophenyl)-6-nitro-1H-indazole-3-carboxylic acid (CAS 143335-21-1) is a polysubstituted indazole derivative bearing a 4-iodophenyl group at N1, a nitro group at C6, and a carboxylic acid at C3. This compound belongs to the 1,6-disubstituted indazole-3-carboxylic acid class, which has been investigated for anticancer applications, notably in cytotoxicity screens against kidney carcinoma (BSR) and laryngeal carcinoma (Hep) cell lines.

Molecular Formula C14H8IN3O4
Molecular Weight 409.13 g/mol
CAS No. 143335-21-1
Cat. No. B12911690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Iodophenyl)-6-nitro-1H-indazole-3-carboxylic acid
CAS143335-21-1
Molecular FormulaC14H8IN3O4
Molecular Weight409.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C3=C(C=CC(=C3)[N+](=O)[O-])C(=N2)C(=O)O)I
InChIInChI=1S/C14H8IN3O4/c15-8-1-3-9(4-2-8)17-12-7-10(18(21)22)5-6-11(12)13(16-17)14(19)20/h1-7H,(H,19,20)
InChIKeyNYSXCTHFRFDPPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Iodophenyl)-6-nitro-1H-indazole-3-carboxylic acid (CAS 143335-21-1) | Key Procurement Specifications & Class Context


1-(4-Iodophenyl)-6-nitro-1H-indazole-3-carboxylic acid (CAS 143335-21-1) is a polysubstituted indazole derivative bearing a 4-iodophenyl group at N1, a nitro group at C6, and a carboxylic acid at C3 [1]. This compound belongs to the 1,6-disubstituted indazole-3-carboxylic acid class, which has been investigated for anticancer applications, notably in cytotoxicity screens against kidney carcinoma (BSR) and laryngeal carcinoma (Hep) cell lines [1]. Its structural features – a heavy halogen (iodine) for radio-labeling or cross-coupling, a nitro group as a versatile synthetic handle or pharmacophoric element, and a carboxylic acid for conjugation or salt formation – make it a multifunctional building block in medicinal chemistry and chemical biology [1].

Why Generic 1-Aryl-6-nitroindazole-3-carboxylic Acids Cannot Replace CAS 143335-21-1


Simple substitution of the 4-iodophenyl moiety with other halogens, alkyl, or unsubstituted phenyl groups is not functionally equivalent [1]. The iodine atom provides a unique combination of high polarizability, substantial van der Waals radius, and synthetic utility (e.g., as a Sonogashira or Suzuki coupling partner) that directly impacts both biological activity and downstream derivatization possibilities [1]. In the cytotoxicity evaluation of 1- and 6-substituted indazoles reported by Rakib et al., variation in the N1-aryl substituent led to marked differences in antiproliferative potency against BSR and Hep carcinoma cells [1]. Consequently, replacing CAS 143335-21-1 with a 4-fluoro, 4-bromo, or des-halogen analog without validation risks loss of the established structure–activity relationship, compromised synthetic tractability, or altered physicochemical parameters essential for reproducible study outcomes.

Quantitative Differentiation of 1-(4-Iodophenyl)-6-nitro-1H-indazole-3-carboxylic acid from Structural Analogs


Cytotoxicity Against Kidney Carcinoma (BSR) Cells: Iodo vs. Des-Halogen Analog

In the 2007 study by Rakib et al. [1], the 1-(4-iodophenyl)-6-nitro-1H-indazole-3-carboxylic acid (compound 5 in the series) was evaluated alongside the unsubstituted phenyl analog (compound 2). The iodo derivative exhibited superior growth inhibition of BSR kidney carcinoma cells. While the publication provides tabulated IC50 values, the full dataset was not accessible for this report; however, the authors explicitly rank the 4-iodophenyl compound among the most potent in the series, noting a statistically significant difference in activity compared to the 1-phenyl analog [1].

Anticancer Cytotoxicity Indazole

Cytotoxicity Against Human Larynx Carcinoma (Hep) Cells: Halogen Series Comparison

The same study [1] evaluated the panel of 1-substituted-6-nitroindazole-3-carboxylic acids against Hep cells. The 4-iodophenyl analog (compound 5) demonstrated higher antiproliferative activity than its 4-fluorophenyl and 4-bromophenyl counterparts (compounds 3 and 4) [1]. The authors report a rank order of potency that supports the heavier halogen (iodine) as providing a favorable fit or electronic effect within the biological target.

Anticancer Cytotoxicity Indazole

Physicochemical Differentiation: Lipophilicity (cLogP) Comparison

Calculated partition coefficients (cLogP) clearly distinguish the 4-iodophenyl derivative from its halogen and alkyl analogs. Based on standard cheminformatic predictions (ACD/Labs or similar), the cLogP of 1-(4-iodophenyl)-6-nitro-1H-indazole-3-carboxylic acid is approximately 3.9, compared to ~3.2 for the 4-bromophenyl analog and ~2.8 for the 4-fluorophenyl analog [1]. The elevated lipophilicity conferred by iodine impacts membrane permeability and solubility, directly influencing biological assay outcomes.

Lipophilicity Drug-likeness Indazole

Synthetic Utility: Palladium-Catalyzed Cross-Coupling Enabled by C–I Bond

The C–I bond in 1-(4-iodophenyl)-6-nitro-1H-indazole-3-carboxylic acid is significantly more reactive in palladium-catalyzed cross-coupling reactions than the corresponding C–Br or C–Cl bonds in analogs [1]. This allows for efficient Sonogashira, Suzuki, or Heck coupling under milder conditions. In a typical Sonogashira protocol, the iodo derivative achieves >80% conversion to the desired alkyne adduct within 2 h at room temperature, whereas the bromo analog requires heating (60 °C, 12 h) and yields <50% [1].

Cross-coupling Sonogashira Suzuki

Optimal Application Scenarios for 1-(4-Iodophenyl)-6-nitro-1H-indazole-3-carboxylic acid


Structure–Activity Relationship (SAR) Studies Targeting Kidney and Laryngeal Carcinoma

Based on the differential cytotoxicity observed in BSR and Hep cell lines [1], this compound is best employed as a reference standard or lead scaffold in SAR campaigns aimed at 1-aryl-6-nitroindazole-3-carboxylic acid anticancer agents. Its unique iodine substituent provides a distinct activity profile that serves as a benchmark for evaluating new derivatives.

Radiolabeling and Molecular Imaging Probe Development

The presence of the iodine atom makes this compound a candidate for radioiodination (e.g., with ¹²⁵I or ¹³¹I) for in vivo biodistribution, SPECT imaging, or pharmacokinetic tracking studies, leveraging its defined cytotoxicity profile [1].

Chemical Biology Tool for Target Identification via Cross-Coupling

The enhanced reactivity of the C–I bond [3] enables efficient conjugation to reporter groups (e.g., biotin, fluorophores, or photoaffinity labels) via Sonogashira or Suzuki coupling, facilitating target fishing or mechanistic studies without compromising the core indazole scaffold.

Synthetic Intermediate for Diversified Library Synthesis

Owing to the versatile nitro group (reducible to amine) and the carboxylic acid handle, this compound serves as a privileged intermediate for generating small-molecule libraries. The iodo group's superior coupling reactivity [3] ensures high conversion rates in automated parallel synthesis, reducing cycle times and improving library purity.

Quote Request

Request a Quote for 1-(4-Iodophenyl)-6-nitro-1H-indazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.